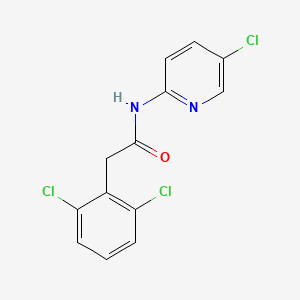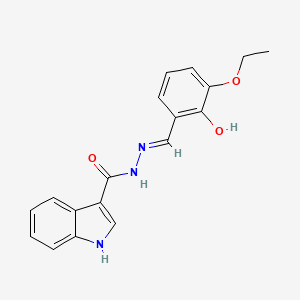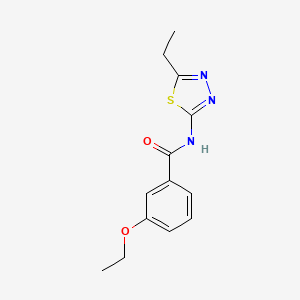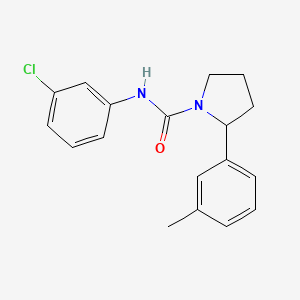
N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide, commonly known as CP 724714, is a synthetic small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer, pancreatic cancer, and head and neck cancer.
Wirkmechanismus
CP 724714 inhibits the activity of the N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide tyrosine kinase, which is a key regulator of cell growth and survival. By inhibiting N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide signaling, CP 724714 blocks the downstream activation of signaling pathways that promote cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CP 724714 has been shown to have a selective inhibitory effect on N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide tyrosine kinase activity, with minimal effects on other receptor tyrosine kinases. It has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell proliferation and survival. In preclinical studies, CP 724714 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP 724714 is its selective inhibitory effect on N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide tyrosine kinase activity, which makes it a potentially effective therapeutic agent for cancers that are driven by N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide signaling. However, one limitation of CP 724714 is its relatively low potency compared to other N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide inhibitors, which may limit its effectiveness in clinical settings.
Zukünftige Richtungen
For research on CP 724714 include the development of more potent analogs with improved pharmacokinetic properties and the evaluation of its efficacy in combination with other targeted therapies or immunotherapies. Additionally, further studies are needed to better understand the mechanisms underlying the selective inhibitory effect of CP 724714 on N-(5-chloro-2-pyridinyl)-2-(2,6-dichlorophenyl)acetamide tyrosine kinase activity and to identify biomarkers that can predict response to treatment.
Synthesemethoden
CP 724714 can be synthesized through a multi-step process involving the reaction of 2,6-dichloroaniline with 2-chloroacetyl chloride, followed by cyclization with 2-aminonicotinic acid and subsequent chlorination with thionyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CP 724714 has been extensively studied for its potential therapeutic applications in various cancers. It has been shown to inhibit cell growth and induce apoptosis in non-small cell lung cancer cells, pancreatic cancer cells, and head and neck cancer cells. CP 724714 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-4-5-12(17-7-8)18-13(19)6-9-10(15)2-1-3-11(9)16/h1-5,7H,6H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBURAYADUYEQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-ethyl-4-hydroxy-5-(1-methylbutyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6034292.png)

![2-[1-(cyclohexylmethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6034310.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-butynamide](/img/structure/B6034313.png)

![2-(1,3-benzothiazol-2-yl)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6034327.png)
![1-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-4-piperidinyl]-1-propanol](/img/structure/B6034330.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6034343.png)
![2-[(3-bromobenzyl)thio]-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetohydrazide](/img/structure/B6034351.png)
![3,4-dihydro-2H-chromen-3-yl[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B6034354.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6034355.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6034358.png)